N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c24-21(18-6-5-16-3-1-2-4-17(16)13-18)22-14-20(19-7-12-26-15-19)23-8-10-25-11-9-23/h1-7,12-13,15,20H,8-11,14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCVTNSUTSECTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC3=CC=CC=C3C=C2)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide typically involves the reaction of 2-naphthoic acid with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and functional comparisons with similar compounds:
Key Observations:
- Core Scaffold: The target compound and VU01 share a 2-naphthamide core, which is critical for PLD inhibition in VU01 . Replacing VU01’s benzimidazolone-piperidinyl group with a morpholino-thiophen-3-yl system may alter binding kinetics or selectivity.
- Biological Activity: While VU01 is a well-characterized PLD inhibitor, the antibacterial activity of thiophen-3-yl-containing quinolones suggests that the thiophen moiety may confer broad-spectrum bioactivity depending on substituent positioning.
Computational and Experimental Insights
- Role of Exact Exchange in Density Functional Theory (DFT): Studies using hybrid functionals (e.g., B3LYP) that incorporate exact exchange terms (as in and ) could predict the electronic properties of these compounds, such as charge distribution at the morpholino or thiophen groups, which influence binding to hydrophobic enzyme pockets .
- Crystallographic Data : Tools like SHELX have been pivotal in resolving structures of similar heterocyclic compounds, aiding in the rational design of derivatives with optimized bioactivity.
Substituent Effects on Bioactivity
Biological Activity
N-(2-morpholino-2-(thiophen-3-yl)ethyl)-2-naphthamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
1. Chemical Structure and Synthesis
Chemical Structure:
The compound consists of a morpholine ring, a thiophene moiety, and a naphthamide structure. Its molecular formula is with a molecular weight of approximately 258.34 g/mol.
Synthesis:
The synthesis typically involves the reaction of 2-naphthoic acid with 2-(morpholino-2-(thiophen-3-yl)ethyl)amine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). This process allows for the formation of the amide bond crucial for the compound's activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The morpholine and thiophene groups facilitate binding to proteins or enzymes, influencing various biochemical pathways. This interaction can modulate enzyme activity, leading to effects such as apoptosis in cancer cells and inhibition of tumor growth .
3.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, demonstrating varying degrees of cytotoxicity:
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| A549 | 0.20 ± 0.05 | PI3Kα/mTOR inhibition |
| MCF-7 | 1.25 ± 0.11 | Apoptosis induction |
| Hela | 1.03 ± 0.24 | Cell cycle arrest at G0/G1 phase |
These findings suggest that the compound may act as a dual inhibitor of the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation .
3.2 Inhibition of Enzymatic Activity
The compound has shown potential as an inhibitor for various enzymes involved in cancer metabolism. For instance, it significantly suppresses the phosphorylation of AKT at low concentrations, indicating its role in disrupting critical signaling pathways necessary for tumor growth .
4. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antiproliferative Effects:
- Mechanistic Studies:
5. Conclusion
This compound represents a promising candidate in drug discovery due to its unique structural characteristics and demonstrated biological activities, particularly in oncology. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
